2-(3,4-Difluorophenyl)azepane hydrochloride
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Overview
Description
2-(3,4-Difluorophenyl)azepane hydrochloride is a chemical compound with the molecular formula C12H15F2N·HCl. It belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)azepane hydrochloride typically involves the reaction of 3,4-difluoroaniline with a suitable azepane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)azepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted phenyl azepanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3,4-Difluorophenyl)azepane hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)azepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Difluorophenyl)piperidine
- 2-(3,4-Difluorophenyl)morpholine
- 2-(3,4-Difluorophenyl)pyrrolidine
Uniqueness
2-(3,4-Difluorophenyl)azepane hydrochloride is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its six-membered counterparts like piperidine and morpholine. The presence of fluorine atoms on the phenyl ring further enhances its reactivity and potential biological activity .
Properties
CAS No. |
1346603-84-6 |
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Molecular Formula |
C12H16ClF2N |
Molecular Weight |
247.71 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)azepane;hydrochloride |
InChI |
InChI=1S/C12H15F2N.ClH/c13-10-6-5-9(8-11(10)14)12-4-2-1-3-7-15-12;/h5-6,8,12,15H,1-4,7H2;1H |
InChI Key |
XFDHLJJNSFKFMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)C2=CC(=C(C=C2)F)F.Cl |
Origin of Product |
United States |
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